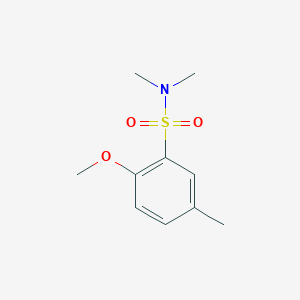
2-methoxy-N,N,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N,N,5-trimethylbenzenesulfonamide, also known as MTS, is a commonly used reagent in biochemistry and molecular biology. It is widely used for the introduction of thiol groups into proteins, peptides, and other biomolecules. MTS is a sulfonamide derivative that contains a methoxy group and three methyl groups attached to the benzene ring.
Wirkmechanismus
2-methoxy-N,N,5-trimethylbenzenesulfonamide reacts with thiol groups in proteins and peptides to form a covalent bond. The reaction takes place through a nucleophilic substitution mechanism, in which the thiol group attacks the electrophilic carbon atom of the sulfonamide group. The resulting product is a sulfonamide-thiol adduct, which is stable under physiological conditions.
Biochemical and Physiological Effects:
2-methoxy-N,N,5-trimethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It can modify the activity and function of proteins by introducing thiol groups at specific sites. 2-methoxy-N,N,5-trimethylbenzenesulfonamide can also be used to study protein-protein interactions, protein folding, and protein stability. In addition, 2-methoxy-N,N,5-trimethylbenzenesulfonamide has been used to study the role of thiol groups in redox signaling and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-N,N,5-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a highly specific reagent that can introduce thiol groups at specific sites in proteins and peptides. 2-methoxy-N,N,5-trimethylbenzenesulfonamide is also relatively easy to use and can be used under a wide range of experimental conditions. However, 2-methoxy-N,N,5-trimethylbenzenesulfonamide has some limitations. It can only be used to modify cysteine residues in proteins and peptides, and it can be toxic to cells at high concentrations. In addition, the introduction of thiol groups can affect the structure and function of proteins, which can complicate data interpretation.
Zukünftige Richtungen
For the use of 2-methoxy-N,N,5-trimethylbenzenesulfonamide include the development of new derivatives and the study of protein dynamics and disease processes.
Synthesemethoden
2-methoxy-N,N,5-trimethylbenzenesulfonamide can be synthesized by the reaction of 2-methoxybenzenesulfonyl chloride with trimethylamine. The reaction takes place in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N,N,5-trimethylbenzenesulfonamide is widely used in biochemistry and molecular biology for the introduction of thiol groups into proteins, peptides, and other biomolecules. Thiol groups are important functional groups that play a crucial role in many biological processes, including enzyme catalysis, redox reactions, and protein folding. 2-methoxy-N,N,5-trimethylbenzenesulfonamide is often used as a thiol-reactive reagent for the modification of cysteine residues in proteins. It can also be used for the labeling of proteins and peptides with fluorescent or other detectable tags.
Eigenschaften
Produktname |
2-methoxy-N,N,5-trimethylbenzenesulfonamide |
|---|---|
Molekularformel |
C10H15NO3S |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
2-methoxy-N,N,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8-5-6-9(14-4)10(7-8)15(12,13)11(2)3/h5-7H,1-4H3 |
InChI-Schlüssel |
ZDKGCWPROYQDBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-methyl-N-[3-(4-morpholinyl)propyl]-4-propoxybenzenesulfonamide](/img/structure/B272540.png)
![4-methoxy-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B272542.png)
![5-chloro-2-ethoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B272545.png)


